![molecular formula C12H17NO B2436015 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine CAS No. 27328-13-8](/img/structure/B2436015.png)
2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
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Description
Scientific Research Applications
Synthesis and Neurotropic Activity
A study by Dashyan et al. (2022) explores the synthesis of various pyridine derivatives, including those related to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine. The neurotropic activity of these compounds was investigated using convulsive models. These compounds demonstrated psychotropic activities like anxiolytic and antidepressant effects without exhibiting muscle relaxation at the studied doses (Dashyan, Paronikyan, Mamyan, & Paronikyan, 2022).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of pyridine derivatives, including those similar to 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine, has been reviewed by Halcrow (2005). These derivatives are highlighted for their role in forming luminescent lanthanide compounds, useful in biological sensing, and their unique thermal and photochemical properties (Halcrow, 2005).
X-ray Diffraction Studies
Al’bov et al. (2004) conducted an X-ray diffraction study of pyridone structures containing cycloalkane fragments. This study provides insights into the crystallographic properties of pyridine derivatives, which can be crucial for understanding the structural characteristics and potential applications of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine (Al’bov et al., 2004).
Spin-Transitions in Iron(II) Complexes
A study by Pritchard et al. (2009) discusses the synthesis of 2,6-bis(pyrazolyl)pyridines and their application in creating iron(II) complexes. These complexes exhibit interesting spin-transition properties, relevant in the study of magnetic materials and potential applications in sensors or switches (Pritchard et al., 2009).
properties
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBBVQYAJERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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